{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol
Description
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol is a synthetic organic compound characterized by its unique structure, which includes a methanesulfonyl group, a morpholine ring, and an imidazole ring
Properties
IUPAC Name |
[2-methylsulfonyl-3-(3-morpholin-4-ylpropyl)imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(17,18)12-13-9-11(10-16)15(12)4-2-3-14-5-7-19-8-6-14/h9,16H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRSLJJSZERBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the imidazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the propyl chain is replaced by the morpholine moiety.
Final Functionalization: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Core Imidazole Functionalization
The imidazole ring serves as the central scaffold for further derivatization. Critical reactions include:
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Methanesulfonyl Group Introduction : Sulfonylation of the imidazole C2 position likely occurs via nucleophilic substitution (SN2) using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
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N-Alkylation for Morpholinylpropyl Chain : The morpholine-substituted propyl group is introduced through alkylation of the imidazole nitrogen. A common approach involves reacting 3-chloropropyl morpholine (or a related electrophile) with the imidazole under basic conditions (e.g., K2CO3 in DMF at 70°C) .
Oxidation and Sulfur Chemistry
Oxidative transformations play a role in modifying sulfur-containing groups:
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Thioether to Sulfone Conversion : A methylthio (-SMe) precursor can be oxidized to the methanesulfonyl (-SO2Me) group using Oxone (potassium peroxymonosulfate) in methanol/water at low temperatures (≤20°C) .
Key Intermediate Reactions
Synthetic routes for analogs highlight critical intermediates and their transformations:
Reactivity and Stability Considerations
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Methanesulfonyl Group Stability : The sulfone group is resistant to hydrolysis under acidic or basic conditions, ensuring stability during subsequent reactions .
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Morpholine Propyl Chain : The tertiary amine in morpholine enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating nucleophilic substitutions .
Scientific Research Applications
Medicinal Chemistry
The structure of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol suggests potential use as a pharmaceutical agent. Its imidazole core is often associated with various biological activities, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of imidazole derivatives, compounds similar to {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol demonstrated significant inhibitory effects against a range of bacterial strains, suggesting its potential as an antibiotic candidate .
Drug Development
The compound's morpholine and imidazole groups may contribute to its ability to interact with biological targets, making it a candidate for further drug development.
Case Study: Targeting Protein Kinases
Research on imidazole derivatives has indicated that they can inhibit specific protein kinases involved in cancer progression. The structural features of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol may allow it to act as a selective inhibitor, which is crucial for developing targeted cancer therapies .
Chemical Biology
The compound can be utilized in chemical biology to study enzyme interactions and signaling pathways due to its unique functional groups.
Case Study: Enzyme Inhibition Studies
Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses. This suggests that {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol could be explored for anti-inflammatory applications .
Mechanism of Action
The mechanism of action of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring and imidazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{2-Methanesulfonyl-1-[3-(piperidin-4-yl)propyl]-1H-imidazol-5-yl}methanol: Similar structure but with a piperidine ring instead of a morpholine ring.
{2-Methanesulfonyl-1-[3-(pyrrolidin-4-yl)propyl]-1H-imidazol-5-yl}methanol: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced binding interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of action of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol, identified by its CAS number 1221342-35-3, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of {2-methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol is C12H21N3O4S. Its structure features a methanesulfonyl group and a morpholine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial properties against various strains of bacteria. The following sections detail the specific activities observed in studies.
Antibacterial Activity
- Mechanism of Action : The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic functions within bacterial cells. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria by interfering with DNA synthesis and causing cellular damage through radical formation .
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Case Studies :
- A study evaluated the antibacterial effects of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural characteristics to {2-methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.20 μg/mL against MRSA strains .
- Another research effort focused on the synthesis of imidazole derivatives and their evaluation against antibiotic-resistant strains. The findings highlighted that derivatives with a morpholine substituent exhibited enhanced bioactivity compared to their non-morpholine counterparts .
Data Table: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.20 | |
| Compound B | Escherichia coli | 0.50 | |
| {2-Methanesulfonyl...} | MRSA | 0.78 | |
| Compound C | Pseudomonas aeruginosa | 1.56 |
Pharmacological Implications
The potential therapeutic applications of {2-methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol extend beyond antibacterial activity. Its structural components suggest possible roles in targeting phosphatidylinositol 3-kinase (PI3K), a pathway associated with cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol, and how can purity be ensured during synthesis?
- Methodology : A multi-step synthesis involving lithiation, functionalization, and purification is recommended. For example, imidazole derivatives can be synthesized via lithiation at low temperatures (-60°C) using n-butyllithium, followed by quenching with electrophiles like oxygen or ammonium chloride. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product (e.g., using THF/ether systems) .
- Purity Validation : Techniques such as HPLC, FTIR, and elemental analysis are essential to confirm purity. Comparative analysis of calculated vs. experimental elemental composition (C, H, N, S) resolves discrepancies in product identity .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
- NMR Analysis : Assign peaks in H and C NMR spectra to specific functional groups. For instance, the methanesulfonyl group (-SOCH) will show a singlet at ~3.3 ppm (H) and ~45 ppm (C), while the morpholine ring protons resonate between 2.4–3.8 ppm .
- IR Spectroscopy : Key absorption bands include O-H stretching (~3200–3500 cm for the methanol group) and S=O stretching (~1150–1350 cm) .
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in molecular conformation, particularly for the morpholinylpropyl side chain?
- Crystallographic Refinement : Use SHELXL or SHELXTL for small-molecule refinement. High-resolution data (>1.0 Å) are critical to resolve torsional angles in flexible side chains. For example, the morpholine ring’s chair conformation and propyl linker geometry can be validated via anisotropic displacement parameters .
- Validation Tools : Apply the IUCr’s checkCIF to identify geometric outliers (e.g., bond lengths, angles) and ensure compliance with crystallographic standards .
Q. What strategies are effective for analyzing contradictory data between computational modeling and experimental results (e.g., dipole moments, logP values)?
- Case Study : If computational logP predictions deviate from experimental HPLC-derived values (e.g., via reverse-phase methods), reassess solvent system choices (e.g., methanol/water gradients) and ionization effects. Cross-validation with mass spectrometry (HRMS) can confirm molecular integrity .
- Dipole Moment Analysis : Compare DFT-calculated dipole moments with experimental values derived from dielectric measurements or crystal packing analysis .
Q. How can the compound’s pharmacological potential be evaluated, particularly its interaction with histamine receptors or other biological targets?
- Targeted Assays : Screen against histamine H1/H4 receptors using radioligand binding assays. For example, dual H1/H4 ligands often exhibit IC values in the nM range, which can be optimized via structural modifications to the imidazole core .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. The morpholinylpropyl group may enhance solubility and binding affinity to hydrophilic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
